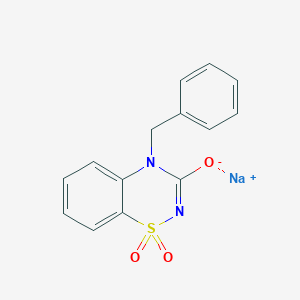
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is a chemical compound with the molecular formula C14H12N2O3S. It is primarily used in proteomics research and has various applications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt typically involves the reaction of benzylamine with 2-chlorobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反应分析
Types of Reactions
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
作用机制
The mechanism of action of 4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt involves its interaction with specific molecular targets. It can inhibit certain enzymes and proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
相似化合物的比较
Similar Compounds
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one: Lacks the sodium salt component.
2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide: Lacks the benzyl group.
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide: Similar structure but without the sodium salt.
Uniqueness
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it more suitable for certain applications .
生物活性
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C14H12N2NaO3S
- Molecular Weight : 311.31145 g/mol
The compound features a benzothiadiazine core structure, which is significant in conferring various biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzothiadiazine compounds exhibit antimicrobial properties. A study highlighted that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Properties
Several studies have explored the anticancer potential of benzothiadiazine derivatives. For instance, compounds similar to 4-benzyl-2H-1,2,4-benzothiadiazin have shown efficacy in inhibiting tumor cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory and metabolic pathways.
- Receptor Modulation : It has been suggested that it could influence receptor activity related to cell signaling and apoptosis.
Case Studies
属性
分子式 |
C14H11N2NaO3S |
|---|---|
分子量 |
310.31 g/mol |
IUPAC 名称 |
sodium;4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-olate |
InChI |
InChI=1S/C14H12N2O3S.Na/c17-14-15-20(18,19)13-9-5-4-8-12(13)16(14)10-11-6-2-1-3-7-11;/h1-9H,10H2,(H,15,17);/q;+1/p-1 |
InChI 键 |
WYMCNCJYDCDYMH-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















